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molecular formula C9H10O2S B8335540 1-[2-Hydroxy-4-(methylthio)phenyl]ethanone

1-[2-Hydroxy-4-(methylthio)phenyl]ethanone

Cat. No. B8335540
M. Wt: 182.24 g/mol
InChI Key: YIVHYKOXMFSHNL-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

Boron tribromide (19 ml, 1 N in DCM, 19 mmol) was added to a mixture of crude 1-[2-methoxy-4-(methylthio)phenyl]ethanone (3.6 g, 16.9 mmol) and DCM (25 ml) at 0° C. The mixture was brought to room temperature and stirred for 3 h. Ice/water was added, the organic phase was separated and the water phase was extracted with EtOAc. The combined organic phases were filtered through a short plug of silica (EtOAc) and were concentrated to give the title compound (3.0 g) MS m/z (rel. intensity, 70 eV) 183 (6), 182 (M+, 53), 168 (10), 167 (bp), 152 (6).
Quantity
19 mL
Type
reactant
Reaction Step One
Name
1-[2-methoxy-4-(methylthio)phenyl]ethanone
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:12]=[C:11]([S:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15](=[O:17])[CH3:16]>C(Cl)Cl>[OH:6][C:7]1[CH:12]=[C:11]([S:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15](=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
1-[2-methoxy-4-(methylthio)phenyl]ethanone
Quantity
3.6 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)SC)C(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the water phase was extracted with EtOAc
FILTRATION
Type
FILTRATION
Details
The combined organic phases were filtered through a short plug of silica (EtOAc)
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)SC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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